Cas no 38453-72-4 (Benzoic acid, 2-[(1E)-2-phenylethenyl]-, methyl ester)
38453-72-4 structure
Product Name:Benzoic acid, 2-[(1E)-2-phenylethenyl]-, methyl ester
CAS-nummer:38453-72-4
MF:C16H14O2
MW:238.281164646149
CID:1489708
PubChem ID:641411
Update Time:2025-04-21
Benzoic acid, 2-[(1E)-2-phenylethenyl]-, methyl ester Chemische en fysische eigenschappen
Naam en identificatie
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- Benzoic acid, 2-[(1E)-2-phenylethenyl]-, methyl ester
- (E)-methyl 2-styrylbenzoate
- AKOS015968552
- methyl 2-styrylbenzoate
- SCHEMBL2658196
- Methyl (E)-2-styrylbenzoate
- methyl 2-[(E)-2-phenylvinyl]benzoate
- benzoic acid, 2-[(E)-2-phenylethenyl]-, methyl ester
- InChI=1/C16H14O2/c1-18-16(17)15-10-6-5-9-14(15)12-11-13-7-3-2-4-8-13/h2-12H,1H3/b12-11
- 38453-72-4
-
- Inchi: 1S/C16H14O2/c1-18-16(17)15-10-6-5-9-14(15)12-11-13-7-3-2-4-8-13/h2-12H,1H3/b12-11+
- InChI-sleutel: FOQBORYEQQIDPV-VAWYXSNFSA-N
- LACHT: O(C)C(C1C=CC=CC=1/C=C/C1C=CC=CC=1)=O
Berekende eigenschappen
- Exacte massa: 238.09942
- Monoisotopische massa: 238.099379685g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 4
- Complexiteit: 290
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.7
- Topologisch pooloppervlak: 26.3Ų
Experimentele eigenschappen
- PSA: 26.3
Benzoic acid, 2-[(1E)-2-phenylethenyl]-, methyl ester Gerelateerde literatuur
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Lianqin Wang,Rachida Bance-Soualhi,Julia Ponce-González,Pilar Ocón,Edson A. Ticianelli,Daniel K. Whelligan,John R. Varcoe J. Mater. Chem. A, 2018,6, 24330-24341
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